molecular formula C17H25FN2O2 B2700253 rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine CAS No. 211108-52-0

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine

货号: B2700253
CAS 编号: 211108-52-0
分子量: 308.397
InChI 键: JXBLMDWEOQDVAC-HUUCEWRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine: is a synthetic organic compound belonging to the class of piperidines. This compound is characterized by the presence of a benzylamino group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom on the piperidine ring. It is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine typically involves multiple steps:

  • Formation of the Piperidine Ring: : The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Fluorine Atom: : The fluorine atom can be introduced via nucleophilic substitution reactions. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to prevent unwanted side reactions during subsequent steps.

  • Benzylation: : The benzylamino group is introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of each step. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylamino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the piperidine ring or the benzylamino group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) reactions can be performed using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, chromium trioxide (CrO₃)

    Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation

    Substitution: NaOMe, potassium tert-butoxide (KOtBu), sodium hydride (NaH)

Major Products

    Oxidation: Formation of N-oxides or carbonyl compounds

    Reduction: Formation of secondary amines or alcohols

    Substitution: Formation of substituted piperidines with various functional groups

科学研究应用

Medicinal Chemistry

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine has been explored for its potential as a pharmaceutical agent. The fluorine atom in its structure often enhances the biological activity of compounds by improving metabolic stability and bioavailability.

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant effects. Studies on similar piperidine structures suggest that modifications to the amine group can lead to increased serotonin reuptake inhibition, which is a common mechanism for antidepressants .

Anticancer Properties

Preliminary studies have shown that piperidine derivatives may possess anticancer properties. The incorporation of fluorine into the structure can influence the compound's interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells .

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Reaction Pathways

The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites within the molecule. This selectivity is crucial for synthesizing complex molecules where specific functional groups need to be preserved during chemical transformations .

Reaction TypeDescription
Nucleophilic SubstitutionFacilitates the introduction of new substituents at the nitrogen atom.
DeprotectionRemoval of Boc group to expose amine functionality for further reactions.

Biological Research Applications

The compound is also utilized in biological research, particularly in studying enzyme interactions and receptor binding.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes that are involved in metabolic pathways relevant to disease states, such as cancer and depression .

Receptor Binding Affinity

Studies have assessed the binding affinity of this compound to various receptors, including dopamine and serotonin receptors. Understanding these interactions can provide insights into the development of new therapeutic agents targeting neurological disorders .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

  • Case Study 1 : A study demonstrated that modifications to the piperidine ring improved binding affinity to serotonin receptors, suggesting potential as a novel antidepressant candidate.
  • Case Study 2 : Research on anticancer activity showed that derivatives of this compound could induce apoptosis in specific cancer cell lines, warranting further investigation into their therapeutic potential.

作用机制

The mechanism of action of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The Boc protecting group ensures stability during synthesis and can be removed under acidic conditions to reveal the active amine.

相似化合物的比较

Similar Compounds

  • rel-(3R,4R)-4-Amino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
  • rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-chloropiperidine
  • rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-methylpiperidine

Uniqueness

Compared to similar compounds, rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.

生物活性

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine (CAS Number: 211108-52-0) is a chemical compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C17H25FN2O2
  • Molecular Weight : 308.39 g/mol
  • Purity : NLT 98% .

The compound is a piperidine derivative that exhibits biological activity through various mechanisms. Its structure allows it to interact with specific receptors and enzymes in biological systems. Notably, the benzylamino group and the fluorine atom are critical for its pharmacological properties.

1. Receptor Interaction

Research indicates that rel-(3R,4R)-4-benzylamino derivatives can act as inhibitors or agonists for several receptors, including:

  • Sphingosine-1-phosphate (S1P) Receptors : These compounds have shown selectivity for the S1P1 receptor, which is involved in immune responses and cardiovascular functions .

2. Inhibition of Enzymatic Activity

Studies have demonstrated that this compound can inhibit enzymes such as:

  • Phosphoglycerate Dehydrogenase : Involved in L-serine biosynthesis, its inhibition could lead to therapeutic effects in metabolic disorders .

Table 1: Summary of Biological Activities and Effects

Study ReferenceBiological ActivityFindings
RTK InhibitionIdentified as a novel class of inhibitors with specific binding modes.
Enzyme InhibitionEffective in inhibiting phosphoglycerate dehydrogenase, impacting metabolic pathways.
Receptor AgonismDemonstrated selective binding to S1P1 receptors with potential therapeutic implications.

Case Study Example

A study conducted on the pharmacological profile of this compound highlighted its role in modulating immune responses by acting on S1P receptors. The results indicated that the compound could reduce inflammation markers in vitro, suggesting its potential for treating autoimmune conditions.

Safety and Toxicology

The safety profile of this compound has not been extensively documented in public databases. However, general safety considerations for piperidine derivatives suggest monitoring for potential side effects related to receptor modulation.

属性

IUPAC Name

tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLMDWEOQDVAC-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a slurry of NaBH4 (7.567 g, 200.0 mmol) in DCE (200 mL) was added 2-Ethylhexanoic acid (95.50 mL, 600.0 mmol) slowly over 30 minutes via addition funnel. The mixture was stirred at ambient temperature for 4 hours with venting to release H2. In a separate 1 L flask was added the product from Step B (23.53 g, 100 mmol), benzylamine (16.37 mL, 150.0 mmol) and DCE (400 mL). The hydride solution was then added via addition funnel to the mixture over 1 hours while cooling the reaction in a water bath. The reaction was stirred at ambient temperature for 2 days, then diluted with water (100 mL) and concentrated in vacuo to remove solvent. The residue was partitioned between EtOAc (300 mL) and a saturated aqueous Na2CO3 solution (2×75 mL). The mixture was shaken, the layers separated and the organic phase washed again with a saturated aqueous Na2CO3 solution (100 mL) and finally with brine (50 mL). The aqueous phases were extracted with CHCl3 (3×75 mL), and the organic phases were dried over Na2CO3, filtered and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane) providing 19.55 g of the pure cis product and 5.0 g of a cis/trans mixture (80%).
Name
Quantity
7.567 g
Type
reactant
Reaction Step One
Quantity
95.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.53 g
Type
reactant
Reaction Step Two
Quantity
16.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

Benzaldehyde (34.0 g, 0.321 mol) was added to a solution of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (70 g, 0.32 mol) and acetic acid (10 mL) in ethanol (500 mL) and stirred for 30 min at room temperature. Sodiumcyanoborohydride (26.23 g, 0.417 mol) was added and stirred for 3 h. Reaction was quenched with saturated sodium bicarbonate solution (200 mL) and extracted with dichloromethane (2×250 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in a minimum amount of dichloromethane (200 mL) and pH adjusted to 3-4 by adding aqueous citric acid (124 g, 0.645 mol in 1000 mL water). Layers were separated and aqueous layer was washed with dichloromethane (3×250 mL). Separated aqueous layer pH was then adjusted to 9-10 by using saturated Na2CO3 and extract with diethyl ether (2×500 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to obtain the crude product which was purified by as light yellow oil. The residue was purified by silica gel chromatography by eluting with 10-15% EtOAc/hexane to provide the desired product tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, 2.8 (51 g, 51.52% yield). 1HNMR (400 MHz, CDCl3): δ 7.39-7.29 (m, 5H), 4.44-4.35 (m, 0.5H), 4.32-4-10 (m, 1.5H), 3.98-3.85 (m, 2H), 3.80 (d, 1H), 2.97-2.77 (m, 4H), 2.04-1.93 (m, 1H), 1.46 (s, 9H); LCMS: 92.34%, m/z=309.2 (M+1); HPLC: 95.46%; Chiral HPLC: 47.2% at 9.56 min. and 48.3% at 12.34 min. Column. AG/Chiral Pak AD-H/03, n-Hexane/EtOH (80:20).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.7
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
26.23 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Yield
51.52%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。